

NS19504: A Comparative Guide to its Ion Channel Selectivity Profile

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Compound of Interest

Compound Name: NS 504

Cat. No.: B1168145

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NS19504 is a small molecule activator of the large-conductance Ca^{2+} -activated potassium channel, commonly known as the BK channel (or KCa1.1, MaxiK, Slo1). This guide provides a comprehensive overview of the selectivity profile of NS19504 against other ion channels and molecular targets, supported by available experimental data.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the activity of NS19504 at its primary target, the BK channel, and its observed effects on other ion channels and molecular targets.

Target	Channel/Receptor Type	Effect	Potency (EC ₅₀ /IC ₅₀)	Concentration Tested for Off-Target Effects	Reference
hBK (KCa1.1)	Large-Conductance Ca ²⁺ -activated K ⁺ Channel	Activator	11.0 ± 1.4 μM	[1][2]	
hIK, hSK2, hSK3	Small/Intermediate-Conductance Ca ²⁺ -activated K ⁺ Channels	No significant effect	-	Not specified	[3]
rNav1.2	Voltage-gated Na ⁺ Channel	No significant effect	-	Not specified	[3]
L-type and N-type Ca ²⁺ channels	Voltage-gated Ca ²⁺ Channels	No effect	-	Not specified	
KATP	ATP-sensitive K ⁺ Channel	No effect	-	Not specified	
hERG	Voltage-gated K ⁺ Channel	No effect	-	Not specified	
σ1 Receptor	Sigma-1 Receptor	Inhibitor	Data not available	10 μM	[3]
Dopamine Transporter (DAT)	Monoamine Transporter	Inhibitor	Data not available	10 μM	[3]
Norepinephrine	Monoamine Transporter	Inhibitor	Data not available	10 μM	[3]

Transporter
(NET)

Soluble

Epoxide

Hydrolase

(sEH)

Enzyme

Inhibitor

Data not
available

10 μ M

[3]

Experimental Protocols

The selectivity of NS19504 has been primarily characterized using electrophysiological techniques, particularly patch-clamp assays on heterologous expression systems and native cells.

Whole-Cell Patch-Clamp Electrophysiology for Selectivity Screening

This technique is employed to measure the effect of NS19504 on various ion channels.

- **Cell Preparation:** Human Embryonic Kidney (HEK293) cells stably expressing the human ion channel of interest (e.g., hBK, hIK, hSK2, hSK3, rNav1.2) are cultured to approximately 75% confluency. For experiments on native channels, cells are isolated from specific tissues, such as smooth muscle cells from the guinea pig bladder.
- **Recording Setup:** Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. Borosilicate glass micropipettes with a resistance of 3-7 M Ω are filled with an intracellular solution and mounted on a micromanipulator.
- **Giga-seal Formation:** The micropipette is precisely positioned onto a single cell, and a high-resistance "giga-seal" (resistance > 1 G Ω) is formed between the pipette tip and the cell membrane through gentle suction.
- **Whole-Cell Configuration:** The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical and chemical access to the cell's interior.

- **Voltage Clamp:** The membrane potential is clamped at a specific holding potential (e.g., -90 mV). Voltage ramps or steps are applied to elicit ion channel currents. For example, voltage ramps from -120 mV to +30 mV over 150 milliseconds can be applied every 5 seconds.
- **Data Acquisition:** Ionic currents are recorded in the absence (control) and presence of various concentrations of NS19504. The compound is applied to the extracellular solution.
- **Analysis:** The effect of NS19504 on the current amplitude and kinetics is quantified and compared to the control condition. For activators, an EC_{50} value is determined by fitting the concentration-response data to a sigmoidal curve. For inhibitors, an IC_{50} value would be determined.

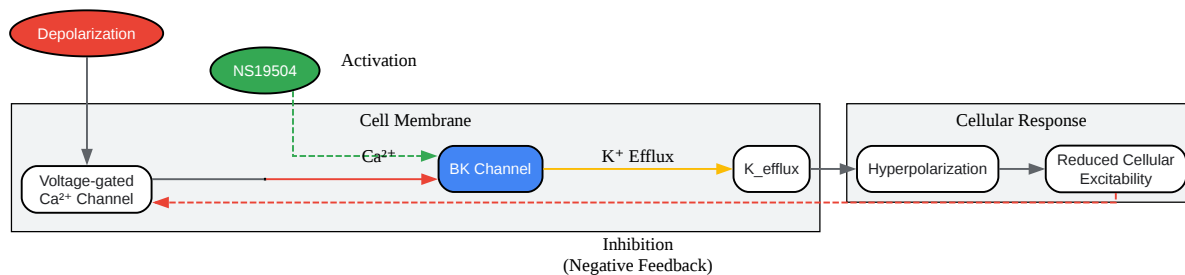
Inside-Out Patch-Clamp for Mechanistic Studies

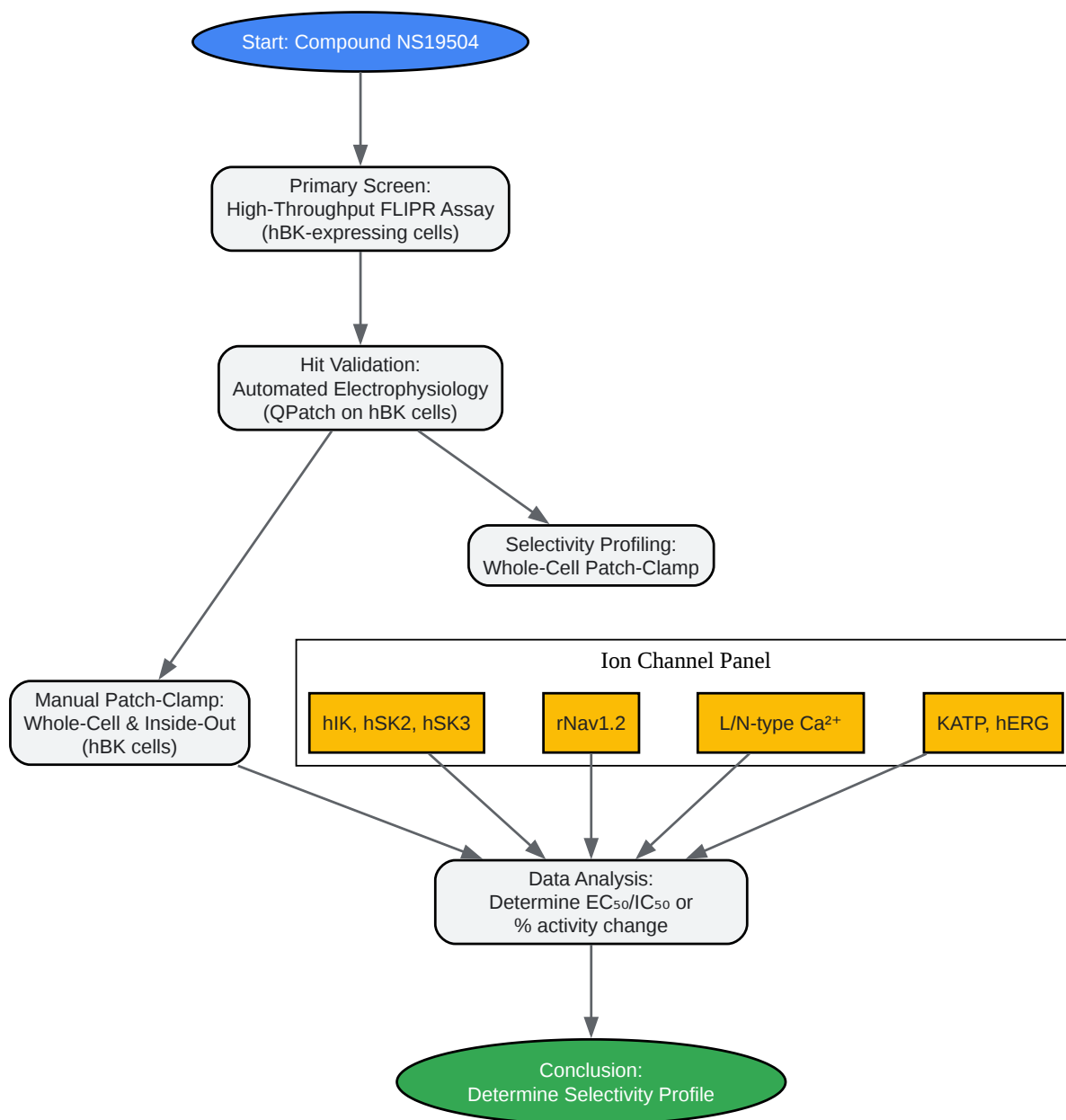
This configuration is used to study the direct interaction of a compound with the intracellular domain of an ion channel.

- **Patch Excision:** After forming a giga-seal in the cell-attached mode, the pipette is retracted, excising a small patch of the cell membrane with the intracellular side facing the bath solution.
- **Solution Exchange:** The excised patch can be moved through a series of different bath solutions containing various concentrations of the test compound or ions (e.g., Ca^{2+}).
- **Data Recording:** Single-channel or macroscopic currents from the channels within the patch are recorded at different membrane potentials.
- **Analysis:** The effect of the compound on the channel's open probability, conductance, and gating kinetics is analyzed.

Mandatory Visualizations

Signaling Pathway of BK Channel Activation





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